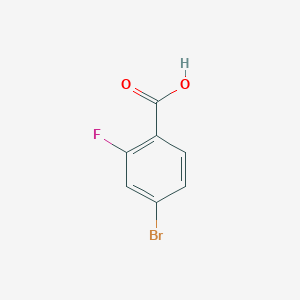

4-Bromo-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSRVPOAHYHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307209 | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112704-79-7 | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2-fluorobenzoic Acid from 2-fluoro-4-bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-fluorobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds, from the starting material 2-fluoro-4-bromotoluene.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of intermediates for drugs such as enzalutamide (B1683756) and venetoclax.[1][2] The conversion of the methyl group in 2-fluoro-4-bromotoluene to a carboxylic acid is a critical transformation. This guide explores two primary oxidative methods to achieve this synthesis: a classical approach using potassium permanganate (B83412) and a modern catalytic method employing a cobalt salt with molecular oxygen.

Synthetic Pathways and Core Reactions

The fundamental transformation involves the oxidation of the methyl group of 2-fluoro-4-bromotoluene to a carboxylic acid functional group. The two principal methods for this conversion are outlined below.

Method 1: Potassium Permanganate Oxidation

This is a robust and well-established method for the oxidation of alkylbenzenes. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that, under controlled conditions, can selectively oxidize the methyl group to a carboxyl group. The reaction is typically carried out in a basic or neutral aqueous medium, often with a co-solvent to improve solubility.

Method 2: Cobalt-Catalyzed Aerobic Oxidation

This approach represents a more contemporary and "greener" alternative, utilizing molecular oxygen as the terminal oxidant. The reaction is facilitated by a cobalt(II) acetate (B1210297) catalyst in conjunction with a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and a bromide source like sodium bromide in an acetic acid solvent system.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods, allowing for a direct comparison of reaction conditions and outcomes.

| Parameter | Method 1: Potassium Permanganate Oxidation | Method 2: Cobalt-Catalyzed Aerobic Oxidation |

| Starting Material | 2-fluoro-4-bromotoluene (1-bromo-2-fluoro-4-methylbenzene) | 2-fluoro-4-bromotoluene |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | Oxygen (O₂) |

| Catalyst/Reagents | Pyridine (B92270), Water | Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O), 2,2'-azobis(isobutyronitrile) (AIBN), Sodium bromide (NaBr) |

| Solvent | 1:1 mixture of Pyridine and Water | Acetic Acid (HOAc) |

| Temperature | 90°C | 130°C |

| Pressure | Atmospheric | 1.2 MPa |

| Reaction Time | 3 hours | 1.5 hours |

| Yield | 73% | 88% |

Experimental Protocols

Method 1: Potassium Permanganate Oxidation

This protocol is based on the procedure described by Guidechem.[4]

Materials:

-

1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol)

-

Potassium permanganate (66.0 g, 0.42 mol)

-

Pyridine (100 mL)

-

Water (100 mL)

-

3N Sodium hydroxide (B78521) solution

-

6N Hydrochloric acid

-

Diatomaceous earth

Procedure:

-

A 1:1 mixture of pyridine and water (200 mL) is heated to 90°C in a reaction vessel.

-

1-bromo-2-fluoro-4-methylbenzene (20.0 g) is slowly added to the heated solvent mixture.[4]

-

Potassium permanganate (66.0 g) is then added portion-wise to the reaction mixture.[4]

-

The reaction mixture is stirred at 90°C for 3 hours.[4]

-

After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.[4]

-

The filter cake is washed with 3N sodium hydroxide solution (500 mL) and water (400 mL).[4]

-

The combined filtrate is concentrated under reduced pressure to remove ethanol (B145695) (formed from pyridine).

-

The aqueous residue is acidified to a pH of 2 with 6N hydrochloric acid, resulting in the precipitation of a white solid.[4]

-

The precipitate is collected by filtration and dried to yield this compound (17.0 g, 73% yield).[4]

Method 2: Cobalt-Catalyzed Aerobic Oxidation

This protocol is adapted from the method detailed by ChemicalBook.[3]

Materials:

-

2-fluoro-4-bromotoluene (25 g, 132.3 mmol)

-

Cobalt(II) diacetate tetrahydrate (1.6 g, 6.5 mmol)

-

2,2'-azobis(isobutyronitrile) (AIBN) (521 mg, 3.2 mmol)

-

Sodium bromide (449 mg, 4.4 mmol)

-

Acetic Acid (250 mL)

-

Oxygen gas

-

Solid Sodium hydroxide

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Hydrochloric acid

-

Purified water

Procedure:

-

In a suitable pressure reactor, dissolve 2-fluoro-4-bromotoluene (25 g), Co(OAc)₂·4H₂O (1.6 g), AIBN (521 mg), and NaBr (449 mg) in acetic acid (250 mL).[1][3]

-

Stir the mixture until all solids are dissolved.[1]

-

Heat the reaction vessel to 130°C using an external bath.[1][3]

-

Maintain the reaction at these conditions for 1.5 hours.[1][3]

-

After the reaction is complete, the mixture is transferred into 375 mL of purified water.[1][3]

-

Adjust the pH of the aqueous mixture to 12-14 using solid NaOH.[1][3]

-

The aqueous phase is extracted twice with 125 mL portions of MTBE to remove any unreacted starting material and byproducts.[1][3]

-

The aqueous phase is then acidified to pH 1 with concentrated HCl, which will cause a large amount of solid to precipitate.[1][3]

-

The solid product is collected by filtration, yielding this compound (25.5 g, 88% yield).[3]

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound from 2-fluoro-4-bromotoluene.

Caption: General workflow for the synthesis of this compound.

References

Physical and chemical properties of 4-Bromo-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-fluorobenzoic acid, a key building block in modern organic synthesis and pharmaceutical development. This document details its characteristics, experimental protocols for property determination, and its role in significant synthetic pathways.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, imparts specific reactivity and properties that are highly valuable in medicinal chemistry and material science.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The compound typically appears as a white to off-white or light yellow crystalline powder.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFO₂ | [4] |

| Molecular Weight | 219.01 g/mol | [4] |

| Melting Point | 208-215 °C | [2][3] |

| Boiling Point | 289.4 °C at 760 mmHg | [3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Solubility | Sparingly soluble in water. Soluble in methanol (B129727) (very faint turbidity). | [3][5] |

Chemical and Spectroscopic Data

The chemical identifiers and spectroscopic data for this compound are crucial for its identification and characterization in experimental settings.

| Identifier/Data | Value | Reference(s) |

| CAS Number | 112704-79-7 | |

| IUPAC Name | This compound | [4] |

| SMILES | O=C(O)c1ccc(Br)cc1F | |

| InChI | 1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| pKa | ~3.04 | [6] (from ChemicalBook) |

| ¹H NMR (DMSO-d₆) | Spectral data available | [7] (from ChemicalBook) |

| ¹³C NMR | Spectral data available | [8] (from ChemicalBook) |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physical and chemical properties of this compound and for its synthesis.

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 2-fluoro-4-bromotoluene.[6][9]

Materials:

-

2-fluoro-4-bromotoluene

-

2,2'-azobis(isobutyronitrile) (AIBN)

-

Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Acetic acid (HOAc)

-

Oxygen

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluoro-4-bromotoluene (1.0 eq), AIBN (0.024 eq), Co(OAc)₂·4H₂O (0.049 eq), and NaBr (0.033 eq) in acetic acid.[6][9]

-

Stir the mixture until all solids are dissolved.[6]

-

Pressurize the vessel with oxygen to 1.2 MPa.[9]

-

Maintain the reaction for 1.5 hours.[9]

-

Upon completion, transfer the reaction mixture into purified water.[6][9]

-

Adjust the pH of the aqueous mixture to 12-14 using solid NaOH.[6][9]

-

Acidify the aqueous phase to pH 1 with concentrated HCl to precipitate the product.[6][9]

-

Filter the solid, wash with water, and dry to obtain this compound.[6][9]

References

- 1. This compound | 112704-79-7 | Benchchem [benchchem.com]

- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. This compound CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 4-Bromo-2-fluorobenzoic Acid (CAS: 112704-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoic acid, with the CAS number 112704-79-7, is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzoic acid core, provides versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in drug discovery and material science.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing fluorine and bromine atoms influences its acidity and reactivity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 112704-79-7 | [2] |

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molecular Weight | 219.01 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 208 - 213 °C | [3] |

| Boiling Point | 289.4 °C at 760 mmHg | [3] |

| Density | 1.789 g/cm³ | [3] |

| Solubility | Sparingly soluble in water, soluble in methanol (B129727) (may show faint turbidity). | [4][5] |

| pKa | 3.04 ± 0.10 | [5] |

| InChI | 1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | [6] |

| SMILES | C1=CC(=C(C=C1Br)F)C(=O)O | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene

This protocol describes a cobalt-catalyzed oxidation of 2-fluoro-4-bromotoluene using oxygen as the oxidant.[1][7]

Materials:

-

2-fluoro-4-bromotoluene (25 g, 132.3 mmol)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (521 mg, 3.2 mmol)

-

Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O) (1.6 g, 6.5 mmol)

-

Sodium bromide (NaBr) (449 mg, 4.4 mmol)

-

Glacial acetic acid (HOAc) (250 mL)

-

Oxygen (O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

Concentrated hydrochloric acid (HCl)

-

Purified water

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluoro-4-bromotoluene, AIBN, Co(OAc)₂·4H₂O, and NaBr in glacial acetic acid.

-

Stir the mixture until all solids are completely dissolved.

-

Heat the reaction mixture to 130 °C using an external bath.

-

Pressurize the vessel with oxygen to 1.2 MPa.

-

Maintain the reaction at this temperature and pressure for 1.5 hours, ensuring a continuous supply of 3-5 equivalents of oxygen.

-

After the reaction is complete, transfer the mixture into 375 mL of purified water.

-

Adjust the pH of the aqueous mixture to 12-14 using solid NaOH.

-

Extract the aqueous phase twice with 125 mL of MTBE to remove organic impurities.

-

Acidify the aqueous phase to pH 1 with concentrated HCl, which will cause the product to precipitate.

-

Collect the solid precipitate by filtration.

-

Dry the solid to obtain this compound. (Expected yield: ~88%).

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs) and other complex organic molecules.

Intermediate in the Synthesis of Enzalutamide (B1683756)

Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. This compound is a key starting material for the synthesis of an important intermediate, 4-bromo-2-fluoro-N-methylbenzamide.[1]

This protocol describes the conversion of this compound to its corresponding N-methylamide.[8][9]

Materials:

-

This compound (3.0 g, 13.7 mmol)

-

2 M aqueous methylamine (B109427) solution (34.3 mL, 68.5 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (6.6 g, 34.25 mmol)

-

1-Hydroxybenzotriazole (HOBt) (2.8 g, 20.6 mmol)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottomed flask, add this compound, 2 M aqueous methylamine, EDCI, HOBt, DIPEA, and DMF.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by adding 50 mL of water.

-

Separate the aqueous phase and extract it three times with 50 mL of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid. (Expected yield: ~74%).

Intermediate in the Synthesis of Venetoclax

Venetoclax is a BCL-2 inhibitor used to treat certain types of leukemia and lymphoma. This compound serves as a precursor in the synthesis of a key intermediate for Venetoclax.[1] The synthesis involves an initial esterification of this compound followed by a substitution reaction.

Precursor for D-Amino Acid Oxidase Inhibitors

This compound is utilized in the synthesis of pharmaceutically important compounds such as D-amino acid oxidase (DAAO) inhibitors.[3][5][10] DAAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition is a therapeutic strategy for certain neurological disorders.

Role in Palladium-Mediated Cross-Coupling Reactions

The bromine atom at the 4-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] These reactions are fundamental in creating carbon-carbon bonds to construct complex biaryl structures, which are common motifs in many drug molecules.

Biological Activity

While this compound is primarily used as a synthetic intermediate, some sources suggest it may possess intrinsic biological activity. It has been reported to potentially inhibit bacterial growth by binding to glutamine synthetase, thereby interfering with protein synthesis.[2] However, detailed studies on the specific mechanism of action and inhibitory constants for this compound are not widely available in the public domain. Its primary role in drug discovery remains as a versatile scaffold for the synthesis of more complex and potent bioactive molecules.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons. A representative spectrum in CDCl₃ shows a multiplet between δ 7.38-7.42 ppm (2H) and a triplet at δ 7.89 ppm (1H, J=7.88 Hz).[1]

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The presence of bromine is indicated by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic C-H and C-C bonds, as well as C-F and C-Br stretching vibrations.

Safety and Handling

This compound is considered a hazardous chemical.[4] It may cause skin, eye, and respiratory tract irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for researchers and professionals in the fields of organic synthesis and drug development. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of important pharmaceuticals like enzalutamide and venetoclax. While its own biological activity is not extensively characterized, its role as a foundational building block in the creation of novel bioactive molecules is well-established. This guide provides a solid foundation of its properties, synthesis, and applications, enabling its effective use in research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 112704-79-7 [chemicalbook.com]

- 6. This compound | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | 112704-79-7 | Benchchem [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

The Solubility Profile of 4-Bromo-2-fluorobenzoic Acid: A Technical Guide for Researchers

Introduction

4-Bromo-2-fluorobenzoic acid is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex organic molecules. An in-depth understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a logical workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide valuable insights into its general solubility behavior. To offer a more comprehensive perspective, this guide also includes solubility data for the structurally analogous compound, 4-Bromobenzoic acid. This comparative data can serve as a useful proxy for predicting the solubility characteristics of this compound.

Table 1: Solubility of this compound and 4-Bromobenzoic Acid in Various Solvents

| Solvent | This compound | 4-Bromobenzoic Acid |

| Water | Practically insoluble | 0.0056 g/100 g (22.5 °C)[1]; Slightly soluble (hot)[2][3][4] |

| Methanol | Soluble (with very faint turbidity) | Soluble[5] |

| Ethanol | No data available | Soluble (5%)[2][6] |

| Acetone | No data available | Soluble[7] |

| Dichloromethane | No data available | Soluble[8][9] |

| Toluene | No data available | No data available |

| N,N-Dimethylformamide | Very soluble | No data available |

| Glacial Acetic Acid | Sparingly soluble | No data available |

| Chloroform | Very slightly soluble | No data available |

| Diethyl Ether | No data available | Soluble[7]; Slightly soluble[2] |

Note: Qualitative descriptions are based on available chemical supplier information and may not represent standardized solubility testing.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[10][11][12] The following protocol provides a detailed methodology for its application to crystalline solids like this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid, purity >99%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of a crystalline compound.

Caption: A logical workflow for determining the solubility of a crystalline solid using the isothermal shake-flask method.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential knowledge and a practical framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and logical workflow, reliable and reproducible solubility data can be generated to support various stages of research and development.

References

- 1. 4-bromobenzoic acid [chemister.ru]

- 2. 4-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. usbio.net [usbio.net]

- 6. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 7. 4-Bromobenzoic acid [nanfangchem.com]

- 8. brainly.com [brainly.com]

- 9. chegg.com [chegg.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic and Methodological Deep Dive: ¹H and ¹³C NMR Analysis of 4-Bromo-2-fluorobenzoic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-fluorobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols for data acquisition and presents a comprehensive summary of the spectral data in a structured format. The guide also includes visualizations of the molecular structure and the analytical workflow to facilitate a deeper understanding of the compound's characteristics and the methodologies employed.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its structural features is paramount for its effective utilization. NMR spectroscopy stands as a primary analytical technique for the structural elucidation of such organic molecules. This guide presents a detailed compilation and interpretation of the ¹H and ¹³C NMR data for this compound.

NMR Spectroscopic Data

The NMR spectra for this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum reveals three distinct signals in the aromatic region and a broad singlet corresponding to the carboxylic acid proton. The assignments are detailed in Table 1.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 7.83 | t | 8.4 |

| H-3 | 7.69 | dd | 8.4, 1.6 |

| H-5 | 7.55 | dd | 8.4, 1.6 |

| COOH | ~13.5 | br s | - |

Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum displays signals for all seven carbon atoms in the molecule. The assignments, influenced by the electronegativity of the fluorine and bromine substituents and the carboxylic acid group, are presented in Table 2.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 164.7 (d, J = 3.7 Hz) |

| C-F | 161.4 (d, J = 256.5 Hz) |

| C-Br | 128.8 (d, J = 3.7 Hz) |

| C-H (C6) | 132.3 |

| C-H (C5) | 129.5 (d, J = 3.7 Hz) |

| C-COOH | 120.3 (d, J = 24.9 Hz) |

| C-H (C3) | 119.9 (d, J = 12.0 Hz) |

Table 2: ¹³C NMR Data for this compound in DMSO-d₆.

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL) as the solvent.

-

Dissolution : Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration : To remove any particulate matter, a small plug of glass wool can be placed in the pipette during transfer.

-

Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans are typically sufficient.

-

Relaxation Delay : A delay of 1-2 seconds between scans.

-

Spectral Width : A spectral width of approximately 16 ppm, centered around 8 ppm.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay : A delay of 2-5 seconds.

-

Spectral Width : A spectral width of approximately 250 ppm, centered around 125 ppm.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Visualizations

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Mass Spectrometry Analysis of 4-Bromo-2-fluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Bromo-2-fluorobenzoic acid (4-B-2-FBA), a halogenated benzoic acid derivative relevant in chemical synthesis and as an intermediate in drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways.

Core Molecular Properties

This compound is a solid crystalline powder.[1] Its fundamental properties are crucial for selecting appropriate analytical techniques and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [2][3] |

| Molecular Weight | 219.01 g/mol | [2][3] |

| Monoisotopic Mass | 217.93787 Da | [2] |

| CAS Number | 112704-79-7 | [4] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 211-215 °C | [5] |

Mass Spectrometry: Ionization and Instrumentation

The choice of ionization method is critical and depends on the sample's nature and the desired information.[6] For a semi-volatile compound like 4-B-2-FBA, both "hard" and "soft" ionization techniques are applicable, typically coupled with chromatographic separation.

-

Electron Ionization (EI): As a hard ionization technique, EI imparts high energy (typically 70 eV) to the analyte, causing extensive and structurally informative fragmentation.[7] It is most commonly used with Gas Chromatography (GC-MS) and is ideal for creating a reproducible fragmentation "fingerprint" for library matching.[7][8]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for LC-MS analysis.[9][10] For an acidic molecule like 4-B-2-FBA, analysis in negative ion mode is highly effective, leading to the formation of a deprotonated molecular ion [M-H]⁻.[11] This method is advantageous for quantifying the parent compound with minimal fragmentation.[6]

Experimental Workflow: GC-MS and LC-MS

A generalized workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data interpretation.

Detailed Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying 4-B-2-FBA and its fragmentation products using Electron Ionization.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable volatile solvent such as methanol (B129727) or ethyl acetate.

-

Vortex until fully dissolved. Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL.

-

Optional: For improved volatility and peak shape, derivatization (e.g., silylation with BSTFA) can be performed to convert the carboxylic acid to its corresponding ester.

-

-

Instrumentation Parameters:

-

Gas Chromatograph:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.[12]

-

Mass Range: Scan from m/z 40 to 300.

-

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the quantification of 4-B-2-FBA using Electrospray Ionization.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.

-

Vortex until fully dissolved. Perform serial dilutions using the mobile phase to achieve the desired concentration range for the calibration curve.

-

-

Instrumentation Parameters:

-

Liquid Chromatograph:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: -3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Nebulizer Pressure: 35 psi.

-

Mode: Selected Ion Monitoring (SIM) for [M-H]⁻ at m/z 217 and 219 for quantification, or full scan from m/z 50 to 300 for qualitative analysis.

-

-

Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, this compound produces a characteristic mass spectrum. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (M and M+2).[8][13]

A. Quantitative Mass Spectral Data

The major ions observed in the EI mass spectrum of this compound are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Relative Abundance | Source |

| 220 | [M+2]•⁺ (C₇H₄⁸¹BrFO₂) | ~98% of M•⁺ | [2][12] |

| 218 | [M]•⁺ (C₇H₄⁷⁹BrFO₂) | Base Peak | [2][12] |

| 203 | [M+2-OH]⁺ | High | [2] |

| 201 | [M-OH]⁺ | High | - |

| 175 | [M+2-COOH]⁺ or [M+2-OH-CO]⁺ | Moderate | - |

| 173 | [M-COOH]⁺ or [M-OH-CO]⁺ | Moderate | - |

| 139 | [M-Br]⁺ | Moderate | - |

| 111 | [M-Br-CO]⁺ | Low | - |

| 75 | [C₆H₃]⁺ | Low | [12] |

| 74 | [C₆H₂]⁺ | Low | [12] |

B. Proposed Fragmentation Pathway

The fragmentation of the 4-B-2-FBA molecular ion (m/z 218/220) proceeds through several characteristic pathways for aromatic carboxylic acids.[14] The primary cleavages occur adjacent to the carbonyl group, involving the loss of hydroxyl (-OH) and carboxyl (-COOH) radicals. Subsequent loss of carbon monoxide (-CO) or the bromine atom (-Br) leads to further fragmentation.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 112704-79-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 97 112704-79-7 [sigmaaldrich.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. benchchem.com [benchchem.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(112704-79-7) MS spectrum [chemicalbook.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

IR spectrum of 4-Bromo-2-fluorobenzoic acid

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-2-fluorobenzoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid with significant applications in organic synthesis and as a building block in the development of pharmaceutical compounds and other specialty chemicals. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural characterization of this molecule, providing valuable insights into its functional groups and molecular structure. This guide presents a detailed analysis of the expected , a comprehensive experimental protocol for obtaining the spectrum, and a logical workflow for its interpretation.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the carboxylic acid group (-COOH), the carbon-bromine bond (C-Br), the carbon-fluorine bond (C-F), and the substituted aromatic ring. Due to intermolecular hydrogen bonding, the carboxylic acid O-H stretching vibration typically appears as a very broad band in the spectrum. The predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below. These predictions are based on established group frequencies and comparison with the spectra of related compounds such as benzoic acid, 4-bromobenzoic acid, and 2-fluorobenzoic acid.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600 - 1585 | Medium | C=C stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C=C stretch | Aromatic Ring |

| 1440 - 1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| 1250 - 1100 | Strong | C-F stretch | Aryl-Fluorine |

| 960 - 900 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 850 - 750 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

| 700 - 600 | Medium to Strong | C-Br stretch | Aryl-Bromine |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-resolution FT in the solid state.

Materials and Equipment:

-

This compound (solid powder)

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol to remove any residual contaminants. Allow the crystal to dry completely.

-

Lower the ATR press to ensure good contact if it is a pressure-applying accessory, but without any sample present.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background spectrum is typically an average of a number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Sample Preparation and Spectrum Acquisition:

-

Retract the ATR press.

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

-

Lower the press to apply consistent and firm pressure on the sample, ensuring good contact between the sample and the ATR crystal.

-

Acquire the sample spectrum. The same number of scans and resolution used for the background spectrum should be used for the sample spectrum for consistency.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing, if required.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

-

Cleaning:

-

After the measurement is complete, retract the press and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol to ensure no sample residue remains for the next user.

-

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the .

Unveiling the Structural and Biological Landscape of 4-Bromo-2-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 4-Bromo-2-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and a visualization of its potential biological interactions.

Core Chemical and Physical Data

This compound is a halogenated benzoic acid derivative with the chemical formula C₇H₄BrFO₂.[3][4][5] It presents as a white to light yellow crystalline powder.[4] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | [3][4][5] |

| CAS Number | 112704-79-7 | [3][4] |

| Melting Point | 211-215 °C | [6][7] |

| IUPAC Name | This compound | [3] |

| SMILES | O=C(O)c1ccc(Br)cc1F | [1][6] |

| InChI Key | ZQQSRVPOAHYHEL-UHFFFAOYSA-N | [3][6] |

Table 1: Physicochemical Properties of this compound

Crystal Structure

As of the date of this publication, a definitive, publicly available crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), Crystallography Open Database (COD), or the Protein Data Bank (PDB).

While experimental crystallographic data is not available, computational modeling and comparison with structurally similar compounds can provide insights into its likely solid-state conformation. The molecule possesses a rigid benzene (B151609) ring with substituents that can participate in various intermolecular interactions, including hydrogen bonding via the carboxylic acid group and halogen bonding involving the bromine and fluorine atoms. These interactions are expected to play a crucial role in the packing of the molecules in the crystal lattice. Further research involving single-crystal X-ray diffraction is required to elucidate the precise three-dimensional arrangement of this compound in the solid state.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method involves the oxidation of 2-fluoro-4-bromotoluene.

Protocol: Oxidation of 2-fluoro-4-bromotoluene

This protocol is adapted from established synthetic procedures.

Materials:

-

2-fluoro-4-bromotoluene

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Azobisisobutyronitrile (AIBN)

-

Acetic acid (HOAc)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluoro-4-bromotoluene (1.0 eq), AIBN (0.024 eq), Co(OAc)₂·4H₂O (0.049 eq), and NaBr (0.033 eq) in acetic acid.

-

Stir the mixture until all solids are dissolved.

-

Heat the reaction mixture to 130°C.

-

Pressurize the vessel with oxygen to 1.2 MPa.

-

Maintain the reaction conditions for 1.5 hours, ensuring a continuous supply of oxygen.

-

Upon completion, transfer the reaction mixture to a separation funnel containing purified water.

-

Adjust the pH of the aqueous solution to 12-14 using solid NaOH.

-

Extract the aqueous phase twice with MTBE to remove any unreacted starting material and byproducts.

-

Separate the aqueous layer and acidify to pH 1 with concentrated HCl, which will cause the product to precipitate.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Workflow for the Synthesis of this compound

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 112704-79-7 | FB36908 [biosynth.com]

- 3. This compound | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 112704-79-7 [sigmaaldrich.com]

- 7. This compound | 112704-79-7 [chemicalbook.com]

Thermochemical properties of 4-Bromo-2-fluorobenzoic acid

Physicochemical Properties

4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid.[1] It presents as a white to off-white crystalline solid and is utilized as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients like Enzalutamide.[2][3][4] The presence of bromine and fluorine atoms on the benzene (B151609) ring influences its chemical reactivity and physical properties.[5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [6] |

| Molecular Weight | 219.01 g/mol | [6] |

| Melting Point | 208-215 °C | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| CAS Number | 112704-79-7 | [3][7] |

Thermochemical Data

Direct experimental values for the enthalpy of formation, enthalpy of sublimation, and heat capacity of this compound are not found in the reviewed literature. However, data for related fluorobenzoic acids are available and provide a basis for estimation and comparison. These properties are critical for understanding the compound's stability and energy requirements for phase transitions.

Table 2: Experimental Thermochemical Data for Related Fluorobenzoic Acids at 25 °C (298.15 K)

| Compound | Enthalpy of Combustion (ΔHc°) (kJ/mol) | Enthalpy of Formation (ΔHf°) (kJ/mol) | Source |

| o-Fluorobenzoic acid | -3080.00 ± 1.02 | -568.52 ± 1.10 | [8] |

| p-Fluorobenzoic acid | -3062.97 ± 0.70 | -585.56 ± 0.81 | [8] |

| This compound | Data not available | Data not available |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of a compound like this compound involves several key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. Benzoic acid is a common standard for calibrating the calorimeter.[8][9]

Methodology:

-

A precisely weighed pellet of the sample (e.g., this compound) is placed in a platinum crucible within a high-pressure vessel known as a bomb.

-

A small, measured amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in a calorimeter. The entire system is allowed to reach thermal equilibrium.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during combustion.

-

Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen.

-

The enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system, which is determined by burning a standard reference material like benzoic acid.[8]

-

The standard enthalpy of formation is then derived using Hess's law.

References

- 1. This compound | 112704-79-7 [chemicalbook.com]

- 2. This compound | 112704-79-7 | Benchchem [benchchem.com]

- 3. royalpharma.in [royalpharma.in]

- 4. This compound CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 112704-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Deep Dive into the Computational Analysis of 4-Bromo-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical synthesis. It serves as a crucial building block for complex molecular scaffolds found in various therapeutic agents.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel synthesis pathways and predicting its behavior in biological systems. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive lens to investigate these molecular characteristics at the atomic level.

This technical guide outlines the standard computational methodologies applied to study this compound. It details the theoretical protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties, presenting a framework for its in silico characterization. The quantitative data presented herein is based on established computational studies of closely related halobenzoic acids, providing a representative model for the target molecule.

Computational Protocols

The following protocols describe a robust and widely adopted computational approach for the analysis of halogenated benzoic acids. These methods, centered around Density Functional Theory, offer a balance of accuracy and computational efficiency.

Software and Theoretical Level

Quantum chemical calculations are typically performed using software packages like Gaussian. A common and effective theoretical model involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2] For an accurate description of electron distribution, especially for a molecule containing halogens, the 6-311++G(d,p) basis set is frequently employed.[2][3]

Geometry Optimization

The initial step involves building the 3D structure of this compound. This structure is then subjected to a full geometry optimization in the gas phase. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy, representing the most stable structure of the isolated molecule.[2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[2] These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and identifying potential electrophilic and nucleophilic sites.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. It provides a visual guide to the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions and chemical reactivity.[5]

Data Presentation

The following tables summarize the kind of quantitative data obtained from the computational analyses described above. The values are representative, based on studies of similar bromobenzoic and fluorobenzoic acids.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C-Br | ~1.90 |

| C-F | ~1.35 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| Bond Angle | C-C-Br | ~119.5 |

| C-C-F | ~119.0 | |

| O=C-O | ~123.0 | |

| Dihedral Angle | C-C-C=O | ~180.0 (planar) |

Table 2: Calculated Electronic Properties (Representative)

| Property | Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~5.0 - 6.0 eV |

| Dipole Moment | ~2.0 - 2.5 Debye |

Table 3: Key Vibrational Frequencies and Assignments (Representative)

| Frequency (cm⁻¹) | Assignment |

| ~3580 | O-H Stretch |

| ~1730 | C=O Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1300 | C-O Stretch / O-H Bend |

| ~1150 | C-F Stretch |

| ~600 | C-Br Stretch |

Visualizations

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships in computational studies.

Caption: A typical workflow for DFT analysis of a small molecule.

Caption: Relationship between structure, properties, and applications.

References

Reactivity Deep Dive: A Technical Guide to the C-Br Bond in 4-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoic acid is a versatile building block in organic synthesis, prized for its trifunctional nature. The presence of a carboxylic acid, a fluorine atom, and a bromine atom on the aromatic ring provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. This technical guide focuses on the reactivity of the carbon-bromine (C-Br) bond, a key handle for a variety of powerful cross-coupling and functionalization reactions. Understanding the nuances of C-Br bond activation in this specific molecular context is crucial for designing efficient and selective synthetic routes.

The electronic environment of the aromatic ring in this compound is shaped by the interplay of its substituents. The carboxylic acid and fluorine atom are both electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The bromine atom, while also deactivating, serves as an excellent leaving group in numerous metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in these transformations than the more stable C-F bond.

This guide provides a comprehensive analysis of the reactivity of the C-Br bond in this compound, presenting quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.

Data Presentation: A Comparative Overview of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is most effectively demonstrated through its participation in various palladium-catalyzed cross-coupling reactions. Below is a summary of representative transformations, highlighting the conditions and yields achieved.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic acid | K₂CO₃ | Water | Room Temp. | 2 | >98[1] |

| Sonogashira Coupling | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp. | 3 | ~89 (general)[2] |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High (general) |

| Ullmann Condensation | Phenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | - | Good to Excellent[3] |

Note: The data presented is a compilation from various sources, and in some cases, represents typical conditions and yields for similar substrates due to a lack of specific data for this compound in all reaction types. Researchers should consider this as a starting point for optimization.

Key Reactions and Experimental Protocols

The C-Br bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The following sections detail the methodologies for several key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. The C-Br bond of this compound readily participates in this reaction.

Experimental Protocol:

-

Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(CH₃CN)₂Cl₂ (0.005 mmol), Pipecolinic acid (0.01 mmol), K₂CO₃ (2.0 mmol), Water (5 mL).

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

-

Add water to the flask, followed by the palladium catalyst and ligand.

-

Stir the mixture vigorously at room temperature for 2 hours.[1]

-

Upon completion (monitored by TLC or LC-MS), acidify the reaction mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the biphenyl (B1667301) product.

-

Logical Relationship of Factors Influencing Suzuki-Miyaura Coupling:

Caption: Factors influencing the outcome of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Experimental Protocol:

-

Materials: this compound (1.0 mmol), Phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.02 mmol), Diisopropylamine (2.0 mmol), THF (5 mL).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in THF.

-

Add Pd(PPh₃)₂Cl₂, CuI, and diisopropylamine.

-

Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 3 hours.[2]

-

Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Experimental Workflow for Sonogashira Coupling:

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.

Experimental Protocol:

-

Materials: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add toluene, followed by this compound and morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

-

Ullmann Condensation

A classical method for forming C-O or C-N bonds, the Ullmann reaction typically requires copper catalysis and higher temperatures. Modern methods have made this reaction more accessible.

Experimental Protocol:

-

Materials: this compound (1.0 mmol), Phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), Cs₂CO₃ (2.0 mmol), Dioxane (5 mL).

-

Procedure:

-

To a reaction vessel, add this compound, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

-

Add dioxane and heat the mixture at 90 °C with stirring.[3]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

-

Wash with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Grignard Reagent Formation

The C-Br bond can be used to form a Grignard reagent, a potent nucleophile for subsequent reactions. The presence of the acidic carboxylic acid proton complicates this reaction, often requiring protection of the acid functionality or the use of excess Grignard reagent.

Experimental Protocol (Illustrative, with prior protection of the carboxylic acid):

-

Materials: Methyl 4-bromo-2-fluorobenzoate (1.0 mmol), Magnesium turnings (1.2 mmol), Anhydrous diethyl ether (10 mL), Iodine crystal (catalytic).

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask with a crystal of iodine.

-

Add a solution of methyl 4-bromo-2-fluorobenzoate in anhydrous diethyl ether dropwise to initiate the reaction.

-

Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The resulting Grignard reagent can be used in situ for reactions with various electrophiles.

-

Nucleophilic Aromatic Substitution (SNA r)

While the C-Br bond is the primary site for cross-coupling, the fluorine atom, being ortho to the electron-withdrawing carboxylic acid, is a potential site for nucleophilic aromatic substitution (SNAr). However, under many conditions, the C-Br bond remains more reactive towards metal-catalyzed processes. The strong electron-withdrawing nature of the carboxylic acid and the fluorine atom can activate the ring towards SNAr, potentially leading to substitution at the fluorine position, especially with strong nucleophiles and under forcing conditions.

Mechanistic Insights: The Palladium Catalytic Cycle

The majority of the synthetically useful transformations of the C-Br bond in this compound are palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle.

Generalized Palladium-Catalyzed Cross-Coupling Cycle:

References

A Deep Dive into the Microbial Degradation of Fluorobenzoic Acids: Pathways, Protocols, and Quantitative Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated organic compounds in pharmaceuticals, agrochemicals, and industrial materials necessitates a thorough understanding of their environmental fate. This technical guide provides a comprehensive overview of the microbial degradation pathways of fluorobenzoic acids (FBAs), isomers of a common structural motif in many synthetic molecules. This document details the enzymatic reactions, metabolic intermediates, and genetic regulation involved in the breakdown of 2-fluorobenzoic acid (2-FBA), 3-fluorobenzoic acid (3-FBA), and 4-fluorobenzoic acid (4-FBA). Furthermore, it offers detailed experimental protocols for key analytical techniques and presents available quantitative data to facilitate comparative analysis and future research in the field of microbial bioremediation.

Core Degradation Pathways

Microbial degradation of fluorobenzoic acids predominantly proceeds through aerobic pathways, initiated by the dihydroxylation of the aromatic ring. The position of the fluorine substituent significantly influences the specific pathway utilized by microorganisms, the efficiency of degradation, and the potential for the formation of dead-end metabolites. The primary enzymatic strategies involve initial attack by dioxygenase enzymes, leading to the formation of fluorinated catechols or the direct removal of the fluorine atom.

Degradation of 2-Fluorobenzoic Acid

The microbial metabolism of 2-FBA primarily follows a pathway involving an initial dioxygenation at the 1,2- or 2,3-position. A key step in the productive degradation of 2-FBA is the defluorination reaction catalyzed by a dioxygenase, leading to the formation of catechol. This circumvents the formation of potentially toxic fluorinated intermediates.

A common pathway observed in bacteria such as Pseudomonas sp. and Alcaligenes eutrophus B9 involves the conversion of 2-FBA to catechol.[1][2] The catechol is then funneled into the central metabolic pathways via ortho- or meta-cleavage.

Degradation of 3-Fluorobenzoic Acid

The degradation of 3-FBA is more complex and can proceed via two different initial dioxygenation reactions. One pathway involves a 1,2-dioxygenation leading to the formation of 3-fluorocatechol (B141901). However, 3-fluorocatechol can be a problematic intermediate, as it is a poor substrate for some catechol 1,2-dioxygenases and can act as an enzyme inhibitor. An alternative and more productive pathway involves a 1,6-dioxygenation, which ultimately leads to the formation of 4-fluorocatechol.

Degradation of 4-Fluorobenzoic Acid

Microbial degradation of 4-FBA has been observed to proceed through two distinct pathways. The more common route involves the formation of 4-fluorocatechol, which is then subject to ring cleavage.[3] However, some bacterial strains, such as Aureobacterium sp., utilize a novel pathway initiated by a dehalogenation step that produces 4-hydroxybenzoate.[3][4] This latter pathway avoids the formation of fluorinated catechol intermediates.

Quantitative Data on Degradation and Enzyme Kinetics

The efficiency of fluorobenzoic acid degradation is dependent on the specific bacterial strain and the enzymatic machinery it possesses. The following tables summarize available quantitative data on degradation rates and enzyme kinetics. It is important to note that there are significant gaps in the literature regarding the kinetic parameters of many enzymes with fluorinated substrates.

Table 1: Microbial Degradation Rates of Fluorobenzoic Acids

| Bacterial Strain | Substrate | Degradation Rate | Conditions | Reference |

| Pseudomonas sp. B13 | 2-Fluorobenzoate | ~97% utilization | Adapted culture | [1] |

| Alcaligenes eutrophus B9 | 2-Fluorobenzoate | ~84% utilization | Adapted culture | [1] |

| Aureobacterium sp. RHO25 | 4-Fluorobenzoate (B1226621) | Stoichiometric fluoride (B91410) release | Growth on 2mM 4-FBA | [4] |

| Arthrobacter sp. & Ralstonia sp. consortium | 4-Fluorocinnamic acid to 4-FBA | 0.22 h⁻¹ specific growth rate (Arthrobacter sp.) | Batch culture | [5] |

Table 2: Kinetic Parameters of Key Enzymes in Fluorobenzoic Acid Degradation

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 s⁻¹ (kcat) | [6][7] |

| Catechol 1,2-Dioxygenase | Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 µM/min (Vmax) | [8] |

| Catechol 2,3-Dioxygenase | Pseudomonas putida | 3-Chlorocatechol | - | Potent inhibitor (Ki = 0.14 µM) | [9] |

| Catechol 2,3-Dioxygenase | Pseudomonas putida | 4-Fluorocatechol | Substrate | Data not available | [9] |

| Benzoate (B1203000) 1,2-Dioxygenase | Rhodococcus opacus 1CP | 2-Chlorobenzoate | Inhibitor (Ki = 337.5 µM) | - | [10] |

| 4-Hydroxybenzoate 3-Monooxygenase | Pseudomonas sp. CBS3 | 2-Fluoro-4-hydroxybenzoate | Substrate | Data not available | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of microbial degradation of fluorobenzoic acids.

Bacterial Cultivation and Growth Measurement